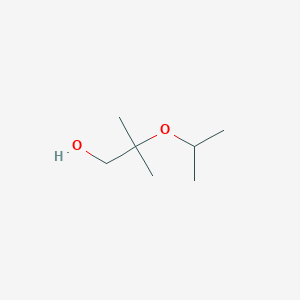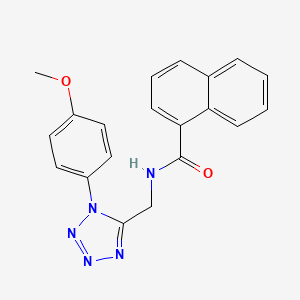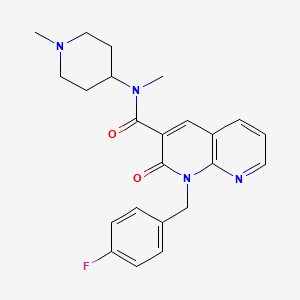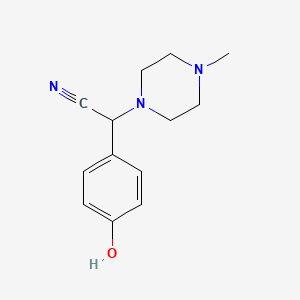
2-Methyl-2-propan-2-yloxypropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-propan-2-yloxypropan-1-ol” is represented by the InChI code: 1S/C7H16O2/c1-6(2)9-7(3,4)5-8/h6,8H,5H2,1-4H3 . This indicates that the molecule consists of a hydroxyl group (-OH) attached to a carbon atom, which is also attached to an isopropyl group (-(CH3)2CH) and a methyl group (-CH3).科学的研究の応用
Hydrocarbonylation Processes
Hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes predominantly produces butane-1,4-diol and 2-methylpropan-1-ol. The mechanism involves the formation of vinyl alcohol, 2-methylprop-1-en-1-ol, followed by tautomerism and hydrogenation, highlighting its significance in industrial chemistry for synthesizing valuable compounds (Simpson et al., 1996).
Biofuel Production
2-Methylpropan-1-ol (isobutanol) has been identified as a leading biofuel candidate. Engineering ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli enabled anaerobic isobutanol production at 100% theoretical yield, presenting a viable pathway for sustainable energy production (Bastian et al., 2011).
Thermodynamic Properties
The study of thermodynamic properties of organic oxygen compounds, including 2-methylpropan-1-ol, provides insights into their heat capacities, entropies, and other properties crucial for their application in chemical engineering and material science (Counsell et al., 1968).
Flavoring Applications
The safety and efficacy of various tertiary alcohols, including 2-methyl-1-phenylpropan-2-ol, have been evaluated for use as flavorings in animal feed, demonstrating their potential in enhancing feed palatability without compromising safety (Westendorf, 2012).
Occupational Exposure Limits
Documentation on occupational exposure limits for 2-Methoxypropan-1-ol, a related compound, emphasizes the importance of establishing safety standards for industrial use of such chemicals to ensure worker safety (Kilanowicz-Sapota & Klimczak, 2021).
Safety and Hazards
作用機序
Target of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-2-propan-2-yloxypropan-1-ol . .
特性
IUPAC Name |
2-methyl-2-propan-2-yloxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)9-7(3,4)5-8/h6,8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCFIIJWZWAXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851796.png)

![Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2851798.png)

![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2851801.png)

![2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851803.png)
![3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2851805.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2851808.png)

![3-(4-fluorophenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2851811.png)